molecular formula C17H19NO2 B5507005 2-(2-ethylphenoxy)-N-(3-methylphenyl)acetamide

2-(2-ethylphenoxy)-N-(3-methylphenyl)acetamide

Cat. No. B5507005
M. Wt: 269.34 g/mol
InChI Key: SISOEWKXTVSHRA-UHFFFAOYSA-N
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Description

2-(2-ethylphenoxy)-N-(3-methylphenyl)acetamide, commonly known as EPM or ethylphenidate, is a synthetic compound that belongs to the class of phenethylamines. It is a stimulant drug that has been used for research purposes in the fields of neuroscience and pharmacology. EPM has been found to have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Scientific Research Applications

Chemoselective Acetylation

  • Application: Used in the chemoselective monoacetylation of the amino group of 2-aminophenol, crucial for synthesizing antimalarial drugs (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • Application: Evaluated for potential anticancer, anti-inflammatory, and analgesic properties, with specific compounds showing promising therapeutic potential (Rani et al., 2014).

Synthesis and Pharmacological Assessment

  • Application: Synthesized derivatives evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, indicating potential use in therapeutic applications (Rani et al., 2016).

Comparative Metabolism in Herbicides

  • Application: Investigated for its metabolism in the context of chloroacetamide herbicides, contributing to understanding the environmental and health implications of such compounds (Coleman et al., 2000).

Anticancer Drug Synthesis and Docking Analysis

  • Application: Involves synthesis and molecular docking analysis for targeting VEGFr receptors, indicating potential for anticancer applications (Sharma et al., 2018).

Antimicrobial Evaluation

  • Application: Employed in synthesizing novel imines and thiazolidinones, evaluated for antibacterial and antifungal activities (Fuloria et al., 2009).

Crystal Structure and Optical Properties

  • Application: Studied for crystal structure and optical properties, with potential applications in chemical sensing and analysis (Wannalerse et al., 2022).

Protein Tyrosine Phosphatase 1B Inhibitors

  • Application: Evaluated for PTP1B inhibitory activity, correlating with antidiabetic activity, suggesting potential therapeutic applications (Saxena et al., 2009).

properties

IUPAC Name

2-(2-ethylphenoxy)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-14-8-4-5-10-16(14)20-12-17(19)18-15-9-6-7-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISOEWKXTVSHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-ethylphenoxy)-N-(3-methylphenyl)acetamide

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